N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)oxamide
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Overview
Description
N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide typically involves the reaction of 4-phenoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide moiety can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-(4-phenoxyphenyl)oxamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(4-aminophenyl)oxamide.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and phenoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)oxamide
- N-(2-hydroxyethyl)-N’-(4-chlorophenyl)oxamide
- N-(2-hydroxyethyl)-N’-(4-nitrophenyl)oxamide
Uniqueness
N-(2-hydroxyethyl)-N’-(4-phenoxyphenyl)oxamide stands out due to the presence of the phenoxy group, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar oxamides.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-11-10-17-15(20)16(21)18-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,19H,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUIHNCBNBSSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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